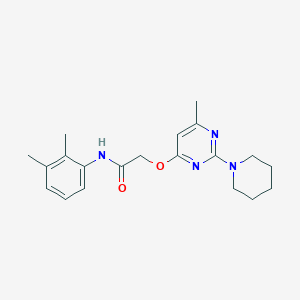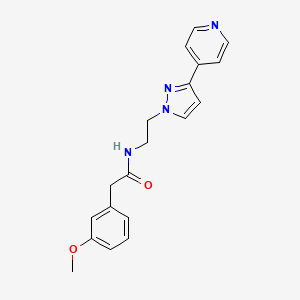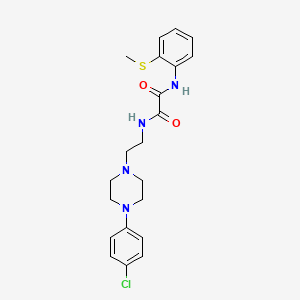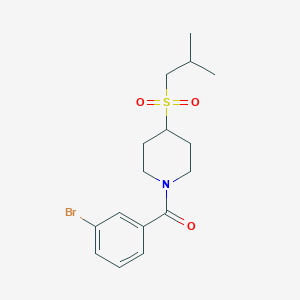
N-(2,3-dimethylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2,3-dimethylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a complex organic molecule that is likely to possess a structure composed of several distinct functional groups. These include an acetamide group, a piperidinyl group, and a pyrimidinyl group, which are common in many biologically active compounds. Although the specific compound is not described in the provided papers, similar structures are discussed, such as N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide, which consists of a pyridyl acetamide group and a methylnitrobenzene group , and N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting with the formation of a parent compound followed by substitution reactions. For instance, the synthesis of N-substituted acetamide derivatives with a piperidine moiety involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with various electrophiles . This suggests that the synthesis of N-(2,3-dimethylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide would also involve stepwise reactions, possibly including the use of electrophilic aromatic substitution and amide formation techniques.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often features planar groups, as seen in the molecule of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide, where the pyridyl and phenyl rings are approximately planar and make a significant angle with each other . Intramolecular hydrogen bonding can contribute to the planarity of certain groups within the molecule. It is reasonable to infer that the compound of interest may also exhibit intramolecular hydrogen bonding, influencing its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactions involving compounds with acetamide and piperidine groups can be quite diverse. The presence of these functional groups suggests that the compound could participate in reactions typical of amides, such as hydrolysis, and could also undergo nucleophilic substitution reactions at the piperidine nitrogen. The reactivity of the pyrimidinyl group would further contribute to the compound's chemical behavior, potentially engaging in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2,3-dimethylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide are not directly provided, we can infer from related compounds that it would exhibit properties characteristic of aromatic acetamides. These properties might include a relatively high melting point due to the presence of rigid planar structures and potential hydrogen bonding, as well as solubility characteristics influenced by the polar amide group and the less polar aromatic groups . The compound's spectral data, such as IR, EIMS, and (1)H-NMR, would be essential for confirming its structure and purity.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The antimicrobial properties of pyrimidinone and oxazinone derivatives, related to the chemical structure of interest, have been studied extensively. These compounds exhibit significant antibacterial and antifungal activities, comparable to standard drugs such as streptomycin and fusidic acid. The synthesis approach typically involves starting materials like citrazinic acid, leading to a variety of compounds with potential as antimicrobial agents (Hossan et al., 2012).
Insecticidal Properties
Research on pyridine derivatives has revealed compounds with significant insecticidal activity, notably against the cowpea aphid. The synthesis of these derivatives involves complex chemical reactions, resulting in compounds that outperform commercial insecticides in some cases. This suggests a potential avenue for developing new, more effective insecticides (Bakhite et al., 2014).
Chemical Synthesis and Drug Development
The chemical structure is closely related to various derivatives synthesized for potential medicinal applications. These include efforts in creating compounds for antibacterial, antifungal, and anthelmintic activities, as well as novel approaches for fingerprint detection in forensic science. The versatility in chemical modifications and biological screenings suggests a broad potential in drug development and other applications (Khan et al., 2019).
Neuroprotective Effects
Compounds related to the specified chemical structure have been studied for their neuroprotective effects, particularly in enhancing cognitive functions and memory in animal models. This includes research on derivatives that show promise in improving learning and memory, suggesting potential therapeutic applications for neurodegenerative diseases or cognitive disorders (Sakurai et al., 1989).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-8-7-9-17(16(14)3)22-18(25)13-26-19-12-15(2)21-20(23-19)24-10-5-4-6-11-24/h7-9,12H,4-6,10-11,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZIMWZSQZLMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2510778.png)
![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)

![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)
![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510783.png)


![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)
![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2510797.png)

